Diethyl 2-decyl-3-oxobutanedioate

Description

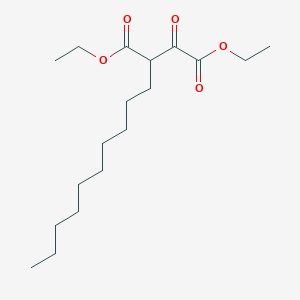

Diethyl 2-decyl-3-oxobutanedioate is a branched ester derivative featuring a central 3-oxobutanedioate backbone substituted with a decyl (C₁₀H₂₁) chain at position 2 and ethyl ester groups at both terminal carboxylate positions. This structure confers significant hydrophobicity due to the long aliphatic decyl chain, distinguishing it from simpler esters like diethyl succinate or methyl 3-oxobutanoate derivatives. The ketone group at position 3 enables reactivity typical of β-keto esters, such as enolate formation and participation in condensation reactions.

Properties

CAS No. |

5077-95-2 |

|---|---|

Molecular Formula |

C18H32O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

diethyl 2-decyl-3-oxobutanedioate |

InChI |

InChI=1S/C18H32O5/c1-4-7-8-9-10-11-12-13-14-15(17(20)22-5-2)16(19)18(21)23-6-3/h15H,4-14H2,1-3H3 |

InChI Key |

ZOANUFSGMIBOMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-decyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with a decyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion from diethyl malonate, which then reacts with the decyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-decyl-3-oxobutanedioate undergoes various chemical reactions, including:

Alkylation: The compound can participate in further alkylation reactions at the alpha position of the carbonyl group.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid.

Decarboxylation: Heating with aqueous hydrochloric acid.

Major Products Formed

Alkylation: Dialkylated malonic esters.

Hydrolysis: Diethyl 2-decyl-3-oxobutanedioic acid.

Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl 2-decyl-3-oxobutanedioate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-decyl-3-oxobutanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which facilitate the formation of enolate intermediates .

Comparison with Similar Compounds

Methyl 2,2-Dimethyl-3-Oxobutanoate

- Molecular Formula : C₇H₁₂O₃ (MW 144.17 g/mol)

- Key Features : Methyl ester groups, dimethyl substitution at position 2, and a 3-oxo group.

- Comparison: The absence of a long alkyl chain (e.g., decyl) reduces hydrophobicity compared to diethyl 2-decyl-3-oxobutanedioate. Applications include synthetic intermediates in heterocyclic chemistry .

Diethyl Succinate

- Molecular Formula : C₈H₁₄O₄ (MW 174.20 g/mol)

- Comparison : Lacking the oxo group and long-chain substitution, diethyl succinate exhibits higher polarity and lower molecular weight. Its vapor pressure (1.3 mbar at 55°C) and specific gravity (1.040) suggest greater volatility than this compound, which likely has reduced vapor pressure due to the decyl chain .

Diethyl Phthalate

- Molecular Formula : C₁₂H₁₄O₄ (MW 222.24 g/mol)

- Key Features : Aromatic phthalate core with ethyl ester groups.

- Comparison : The aromatic ring enhances rigidity and electronic conjugation, contrasting with the aliphatic decyl chain in this compound. Diethyl phthalate’s higher flash point (156°C) and autoignition temperature (430°C) reflect stability differences. Applications diverge, with phthalates often used as plasticizers, whereas β-keto esters are employed in organic synthesis .

Physical and Chemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.